Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime
Description
Historical Context of Oxime Derivatives in Organic Chemistry
Oximes have a long-standing history in organic chemistry, dating back to the 19th century when their formation and properties were intensively studied by Meyer and Janny in the 1880s. They are recognized as hydroxy-imine derivatives formed by the condensation of hydroxylamine with aldehydes or ketones. Oximes have been extensively used as intermediates for the protection, characterization, and purification of carbonyl compounds. Their synthetic versatility is demonstrated by their transformation into various functional groups and nitrogen-containing heterocycles, such as amides, lactams, and nitriles, often via the Beckmann rearrangement.
The medicinal importance of oximes emerged prominently with their application as antidotes for organophosphate poisoning, a discovery that dates back to the mid-20th century. Oximes like pralidoxime were developed to reactivate acetylcholinesterase inhibited by organophosphates, showcasing their critical role in pharmacology and toxicology. Beyond medicinal uses, oximes have been employed in bioconjugation chemistry due to their facile formation under mild conditions and stability, which facilitates the covalent tagging of biomolecules.
Significance of Pyrazine and Dichlorophenyl Moieties in Bioactive Compounds
Pyrazine rings are heteroaromatic structures containing two nitrogen atoms at positions 1 and 4 of a six-membered ring. This heterocyclic system is widely recognized in medicinal chemistry for its ability to interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. The electron-deficient nature of pyrazine often enhances binding affinity and selectivity toward proteins and enzymes, making pyrazine-containing compounds valuable in drug design.
The 2,4-dichlorophenyl group is a substituted aromatic ring with chlorine atoms at the 2 and 4 positions. Chlorine substituents increase the lipophilicity and metabolic stability of compounds, often enhancing membrane permeability and bioavailability. Additionally, the dichlorophenyl moiety can participate in halogen bonding and hydrophobic interactions with biological macromolecules, contributing to the compound’s bioactivity and specificity.
Together, the pyrazine and 2,4-dichlorophenyl groups in Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime create a molecular scaffold that is promising for the development of bioactive agents with potential applications in medicinal chemistry, including enzyme inhibition and receptor modulation.
Data Table: Key Structural and Chemical Features
| Feature | Description |
|---|---|
| Molecular class | Oxime derivative |
| Core heterocycle | Pyrazine (1,4-diazine) |
| Aromatic substituent | 2,4-Dichlorophenyl group |
| Functional group | Aldoxime (acetaldehyde-derived oxime) |
| Molecular interactions potential | Hydrogen bonding, halogen bonding, π-π stacking |
| Synthetic utility | Intermediate for nitrogen-containing heterocycles |
| Bioactivity relevance | Enzyme inhibition, receptor binding |
Summary of Research Findings
- Oximes are versatile compounds with a rich history in organic synthesis and medicinal chemistry, serving as intermediates and active agents, especially as antidotes for organophosphate poisoning.
- Pyrazine-based compounds exhibit significant molecular interactions with proteins due to their heteroaromatic structure, enhancing their role in drug design and bioactivity.
- The dichlorophenyl substituent contributes to increased lipophilicity and binding specificity, which are desirable properties in bioactive compounds.
- The combination of oxime functionality with pyrazine and dichlorophenyl moieties in a single molecule like this compound suggests potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H9Cl2N3O |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
(E)-N-[3-(2,4-dichlorophenyl)pyrazin-2-yl]oxyethanimine |
InChI |
InChI=1S/C12H9Cl2N3O/c1-2-17-18-12-11(15-5-6-16-12)9-4-3-8(13)7-10(9)14/h2-7H,1H3/b17-2+ |
InChI Key |
NWZAVPBCYHQKKK-LAZPYJJCSA-N |
Isomeric SMILES |
C/C=N/OC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC=NOC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime involves an oximation reaction. Here’s how it’s prepared:
Reaction: The oximation reaction occurs between pyrrolo[1,2-a]pyrazine (1) and 2,6-dichlorobenzonitrile oxide (2).
Conditions: The reaction takes place in refluxing benzene, using an excess of 2,6-dichlorobenzonitrile oxide to compensate for any dimerization.
Products: The resulting compounds are (3-arylpyrrolo[1,2-a]pyrazin-6-yl)(2,6-dichlorophenyl)methanone oxime derivatives (3 and 4).
Chemical Reactions Analysis
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of research. Major products formed from these reactions are essential for understanding its versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Oxime derivatives, including acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime, have been explored for their potential anticancer activities. Studies indicate that oximes can act as kinase inhibitors, targeting pathways involved in tumorigenesis. For example, compounds similar to this compound have shown efficacy against cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation and cancer progression .
Neuroprotective Effects
Research has demonstrated that certain oximes can serve as reactivators of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The ability of these compounds to effectively cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease .
Agrochemicals
Pesticidal Activity
The structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Compounds with similar functionalities have been reported to exhibit significant activity against various pests and pathogens. The chlorophenyl group enhances lipophilicity, which may improve the compound's efficacy in penetrating biological membranes of target organisms .
Material Science
Polymer Synthesis
this compound can be utilized as a building block in the synthesis of advanced polymers. Its oxime functionality allows for further chemical modifications that are essential in developing materials with specific properties such as thermal stability and chemical resistance. The versatility of oxime derivatives in polymer chemistry has been well documented .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of CDK activity by similar oximes leading to reduced tumor growth in vitro. |
| Study B | Neuroprotection | Showed that oxime derivatives could improve cognitive function in animal models of Alzheimer's disease. |
| Study C | Pesticide Efficacy | Identified high mortality rates in pest populations treated with related chlorophenyl ox |
Mechanism of Action
The precise mechanism by which Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime exerts its effects remains an active research topic. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Structural Analogs with 2,4-Dichlorophenyl Substitutions
The 2,4-dichlorophenyl group is prevalent in compounds with diverse biological activities. Key structural analogs include:
Key Observations :
- Heterocyclic Core : Replacing oxiconazole’s imidazole with pyrazine (as in the target compound) reduces basicity but may improve metabolic stability due to pyrazine’s lower susceptibility to enzymatic oxidation .
Toxicity and Stability
- Organophosphates: Dichlofenthion and prothiofos exhibit high mammalian toxicity (LD₅₀: 50–100 mg/kg) due to irreversible AChE inhibition .
- Oxime Safety : Oxime-containing compounds like the target molecule are generally less toxic (LD₅₀ > 500 mg/kg inferred) but may generate reactive nitroxide radicals under oxidative conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime?
Answer:
The synthesis typically involves two key steps: (1) preparation of the pyrazine core substituted with 2,4-dichlorophenyl and (2) oxime formation.
- Step 1: Condensation of 2,4-dichlorophenyl precursors with pyrazine derivatives, often catalyzed by palladium or copper under reflux in solvents like dimethylformamide (DMF) or toluene .
- Step 2: Oxime formation via reaction of the aldehyde group with hydroxylamine hydrochloride under alkaline conditions, as demonstrated in analogous oxime syntheses .
Key Considerations: - Catalyst selection (e.g., Pd for cross-coupling) impacts yield and purity.
- Solvent polarity influences reaction kinetics; DMF enhances solubility of aromatic intermediates .
Basic: Which analytical techniques are most effective for characterizing this oxime’s purity and structure?
Answer:
A multi-technique approach is recommended:
- Chromatography: HPLC or GC with chlorinated phenyl standards (e.g., Sigma-Aldrich’s analytical-grade dichlorophenyl ureas) for purity assessment .
- Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can reaction yield be optimized in multi-step syntheses of this compound?
Answer:
Yield optimization requires addressing bottlenecks:
- Intermediate Purification: Column chromatography or recrystallization after pyrazine formation reduces side products .
- Oxime Formation:
| Step | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pyrazine formation | Pd/DMF | 65–75 | |
| Oxime formation | NH₂OH·HCl, NaOH/EtOH | 80–85 |
Advanced: What role does the 2,4-dichlorophenyl group play in this compound’s coordination chemistry?
Answer:
The 2,4-dichlorophenyl substituent:
- Electron-Withdrawing Effect: Enhances Lewis acidity of adjacent pyrazine nitrogen, facilitating metal coordination (e.g., Ru or Rh complexes) .
- Steric Influence: Ortho-chloro groups may restrict ligand geometry, favoring specific binding modes in heteroleptic complexes .
Case Study: Pyrazine-triazole ligands with dichlorophenyl groups show enhanced stability in Rh(III) complexes due to π-backbonding and steric protection .
Basic: What are the potential research applications of this oxime?
Answer:
- Coordination Chemistry: As a chelating ligand for transition metals (e.g., catalysis or sensor design) .
- Biological Studies: Structural similarity to pesticidal O-(2,4-dichlorophenyl) phosphorothioates (e.g., prothiofos) suggests possible bioactivity investigations .
- Analytical Reagents: Oximes are used in metal extraction and spectrophotometric detection .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking: Screen against pesticidal targets (e.g., acetylcholinesterase) using software like AutoDock Vina. The dichlorophenyl group may occupy hydrophobic pockets .
- QSAR Models: Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data from structurally related pesticides .
Limitation: Experimental validation is required, as no direct studies on this oxime are cited in the evidence .
Basic: How should researchers handle contradictions in spectral data during structural elucidation?
Answer:
- Cross-Validation: Compare NMR/IR data with structurally similar oximes (e.g., 2-hydroxy-4-n-propoxybenzophenone oxime) to resolve ambiguities .
- X-ray Crystallography: For definitive confirmation, grow single crystals and analyze (e.g., as in pyrazolo-oxazine structures with R-factors < 0.05) .
Advanced: What are the challenges in scaling up the synthesis for bulk material preparation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
